2-Chloro-5-(4-iodobenzoyl)pyridine
Overview
Description
2-Chloro-5-(4-iodobenzoyl)pyridine, also known as CIBP, is a heterocyclic compound that is used in various scientific research applications. It has a wide variety of applications in organic synthesis, medicinal chemistry, and biochemistry. CIBP is a versatile compound that can be used to synthesize a variety of compounds. It is also used as a catalyst in various reactions. CIBP is also used in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
Synthesis and Structural Characterization
2-Chloro-5-(4-iodobenzoyl)pyridine serves as an intermediate in the synthesis and structural characterization of complex organic molecules. For instance, its derivative compounds have been utilized in the exploration of molecular salts and cocrystals, demonstrating the versatility of halogen bonds in solid-state chemistry. These molecular salts are synthesized via a crystal engineering approach and their structures elucidated through X-ray diffraction techniques, highlighting the importance of halogen bonds alongside hydrogen bonds in crystal stabilization (Oruganti et al., 2017)[https://consensus.app/papers/solidstate-versatility-molecular-saltscocrystals-oruganti/ed2c07004b885c4c800a02f996c04430/?utm_source=chatgpt].
Catalytic Activity and Chemical Synthesis
The compound also finds applications in catalysis and chemical synthesis, where it acts as a precursor or part of catalyst systems. For example, N-Methylphthalimide-substituted benzimidazolium salts and their palladium complexes, which could potentially involve derivatives of 2-Chloro-5-(4-iodobenzoyl)pyridine, show significant catalytic activity in carbon–carbon bond-forming reactions. These compounds display efficiency in Suzuki–Miyaura cross-coupling and arylation reactions, underscoring their utility in synthesizing biaryl compounds (Akkoç et al., 2016)[https://consensus.app/papers/nmethylphthalimidesubstituted-benzimidazolium-salts-akkoç/77c01544389e5fe3a867c4f259090ade/?utm_source=chatgpt].
Fluorescent Probes and Photophysical Properties
Additionally, derivatives of 2-Chloro-5-(4-iodobenzoyl)pyridine have been applied in the development of fluorescent probes. The reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, yielded imidazo[1,2-a]pyridine derivatives that act as efficient fluorescent probes for mercury ions. This application demonstrates the compound's relevance in environmental monitoring and analytical chemistry (Shao et al., 2011)[https://consensus.app/papers/reaction-βlactam-carbenes-2pyridyl-isonitriles-onepot-shao/5b2c675adadc553eae304cbef07e6104/?utm_source=chatgpt].
Liquid Crystal and Materials Science
In materials science, especially in the domain of liquid crystals, derivatives of 2-Chloro-5-(4-iodobenzoyl)pyridine have contributed to the development of new liquid crystal phases. These studies involve the synthesis and characterization of compounds with potential applications in display technologies and optoelectronic devices, showcasing the compound's versatility in materials research (Hagar et al., 2020)[https://consensus.app/papers/thermotropic-liquid-crystals-2hydroxypyridine-ester-hagar/e16ba5d040c55895b03d56b6c085d00a/?utm_source=chatgpt].
properties
IUPAC Name |
(6-chloropyridin-3-yl)-(4-iodophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClINO/c13-11-6-3-9(7-15-11)12(16)8-1-4-10(14)5-2-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGPQPBGDTVTRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251229 | |
Record name | (6-Chloro-3-pyridinyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-iodobenzoyl)pyridine | |
CAS RN |
1187170-32-6 | |
Record name | (6-Chloro-3-pyridinyl)(4-iodophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Chloro-3-pyridinyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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